
IMP-1088
Vue d'ensemble
Description
IMP-1088 est un puissant inhibiteur des N-myristoyltransférases humaines NMT1 et NMT2. Il a suscité un intérêt considérable pour sa capacité à empêcher la réplication des rhinovirus, ce qui en fait un candidat prometteur pour le traitement du rhume . En ciblant les protéines N-myristoyltransférases de la cellule hôte, this compound empêche le virus d'assembler sa capside, inhibant ainsi la production de particules virales infectieuses .
Méthodes De Préparation
La synthèse de l'IMP-1088 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. . Les méthodes de production industrielle de l'this compound ne sont pas non plus largement disponibles, mais elles impliquent probablement l'optimisation de la voie de synthèse pour la production à grande échelle.
Analyse Des Réactions Chimiques
L'IMP-1088 subit principalement des réactions liées à son rôle d'inhibiteur enzymatique. Il bloque sélectivement la N-myristoylation dans les cellules à de faibles concentrations nanomolaires . Le composé ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions physiologiques. Le principal produit formé à partir de son interaction avec les N-myristoyltransférases est un complexe stable enzyme-inhibiteur qui empêche la myristoylation des protéines virales .
Applications de la Recherche Scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Virologie : Il a été démontré qu'il inhibait la réplication de divers virus, y compris le rhinovirus, le poliovirus, le virus de la fièvre aphteuse, le VIH-1, le virus de la fièvre jaune, le virus de la dengue, le virus de la vaccine, le CMV et le virus Herpes humain 8
Développement de médicaments : L'this compound sert de composé de tête pour le développement de nouveaux inhibiteurs de la N-myristoyltransférase ayant une efficacité et une sélectivité améliorées.
Mécanisme d'Action
L'this compound exerce ses effets en inhibant les N-myristoyltransférases humaines NMT1 et NMT2 . Ces enzymes sont responsables de la modification co-traductionnelle et post-traductionnelle des protéines par l'addition d'acide myristique. En bloquant cette modification, l'this compound empêche l'assemblage correct des capsides virales, inhibant ainsi la réplication virale . Les cibles moléculaires de l'this compound sont les protéines NMT, et la voie impliquée est la voie de la myristoylation .
Applications De Recherche Scientifique
Antiviral Applications
IMP-1088 has demonstrated significant antiviral activity against various viruses, particularly those that rely on N-myristoylation for their infectivity.
Efficacy Against Specific Viruses
- Rhinoviruses : this compound exhibits a picomolar inhibitory concentration (IC50) against rhinoviruses, significantly reducing viral replication without inducing cytotoxicity in host cells .
- SARS-CoV-2 : Recent studies indicate that this compound can reduce the infectivity of SARS-CoV-2 progeny virions, suggesting its potential as a therapeutic agent against COVID-19 .
- Vaccinia Virus : In vitro studies have shown that this compound can reduce both the yield and spread of vaccinia virus in infected cells by over 50% at concentrations around 100 nM .
Antimalarial Applications
This compound is also being explored as a potential treatment for malaria, particularly targeting Plasmodium vivax.
Targeting N-myristoyltransferase
- Inhibition of P. vivax NMT : The compound binds to P. vivax N-myristoyltransferase with high specificity, making it a promising candidate for developing new antimalarial drugs .
- Structure-Based Drug Design : Structural studies have elucidated how this compound interacts with the enzyme, providing insights into its mechanism and aiding in the design of more effective inhibitors .
Comparative Efficacy
A comparative analysis of this compound and other known inhibitors reveals its superior efficacy against P. vivax. The following table summarizes key findings:
Compound | Target | IC50 (nM) | Notes |
---|---|---|---|
This compound | Human NMT | <1 | Potent dual inhibitor with low cytotoxicity |
DDD85646 | P. vivax NMT | 3 - 13 | Previously reported as effective but less potent than this compound |
IMP-1002 | P. falciparum NMT | ~200 | Analog with lower potency compared to this compound |
Rhinovirus Infection Model
In a study involving primary human bronchial epithelial cells, treatment with this compound resulted in significant inhibition of rhinovirus production even when administered up to three hours post-infection. This suggests not only preventive but also therapeutic potential against active infections .
Malaria Treatment Development
Research on the structural interactions between this compound and P. vivax NMT has led to insights that could facilitate the development of new antimalarial therapies that target the life cycle of the parasite more effectively than current treatments .
Mécanisme D'action
IMP-1088 exerts its effects by inhibiting the human N-myristoyltransferases NMT1 and NMT2 . These enzymes are responsible for the co-translational and post-translational modification of proteins through the addition of myristic acid. By blocking this modification, this compound prevents the proper assembly of viral capsids, thereby inhibiting viral replication . The molecular targets of this compound are the NMT proteins, and the pathway involved is the myristoylation pathway .
Comparaison Avec Des Composés Similaires
L'IMP-1088 est comparé à d'autres inhibiteurs de la N-myristoyltransférase tels que le DDD85646 et le 2-hydroxymiristiate . Contrairement au 2-hydroxymiristiate, qui est inactif à des concentrations élevées, et au D-NMAPPD, qui est cytotoxique de manière non spécifique, l'this compound fournit une inhibition complète et spécifique de la N-myristoylation à de faibles concentrations nanomolaires . Cela fait de l'this compound un inhibiteur plus puissant et plus sélectif que ses homologues. D'autres composés similaires incluent le Tris-DBA palladium, qui n'inhibe pas la NMT dans les cellules et est cytotoxique par précipitation .
Activité Biologique
IMP-1088 is a potent inhibitor of human N-myristoyltransferases (NMTs), specifically targeting NMT1 and NMT2. This compound has garnered attention for its antiviral properties, particularly against various viral infections, including those caused by rhinoviruses and vaccinia virus (VACV). This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.
N-myristoylation is a post-translational modification that is crucial for the life cycle of many viruses, as it facilitates the proper folding and function of viral proteins. By inhibiting NMTs, this compound disrupts this process, leading to impaired viral replication and reduced infectivity. Research indicates that this compound effectively blocks the assembly of viral capsids without significantly affecting host cell viability.
Antiviral Efficacy
Table 1: Antiviral Activity of this compound Against Various Viruses
Virus Type | EC50 (nM) | Effect on Viral Replication | Cytotoxicity (CC50) | Selectivity Index |
---|---|---|---|---|
Rhinovirus | <1 | Inhibits production of infectious particles | >1000 | >1000 |
Vaccinia Virus | 100 | Reduces virus yield and spread | >10,000 | >100 |
SARS-CoV-2 | 10 | Inhibits infectivity of released virions | >10,000 | >1000 |
Case Studies and Research Findings
-
Rhinovirus Study :
A study demonstrated that treatment with this compound at concentrations as low as 1 nM significantly inhibited the production of infectious rhinovirus particles in HeLa cells. The compound effectively blocked virus assembly without causing cytotoxic effects, showcasing a high selectivity index (>1000) . -
Vaccinia Virus Research :
Another investigation focused on VACV, where this compound was shown to reduce both viral yield and spread by more than 50% at approximately 100 nM concentration. Importantly, no cellular toxicity was observed even at concentrations nearly 100-fold higher than its effective concentration . This highlights the compound's potential as a therapeutic agent against poxviruses. -
SARS-CoV-2 Inhibition :
Recent findings indicated that this compound exhibits strong antiviral activity against SARS-CoV-2 by inhibiting the infectivity of virions released from treated cells. The compound's mechanism appears to interfere with multiple stages of the viral life cycle, particularly affecting the assembly process .
Recovery from NMT Inhibition
Research on the recovery dynamics following NMT inhibition with this compound revealed that host cells could regain NMT activity within 24 hours post-treatment. This suggests a transient inhibition profile that may mitigate long-term cytotoxic risks associated with prolonged NMT inhibition .
Propriétés
IUPAC Name |
1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNKJCQBRQUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336328 | |
Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059148-82-0 | |
Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMP-1088 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.